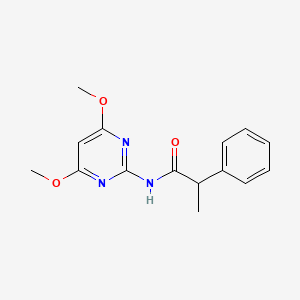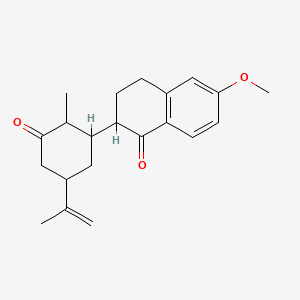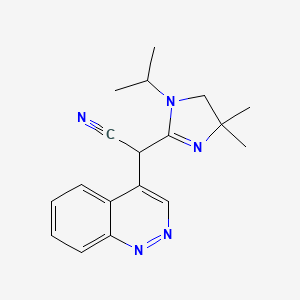![molecular formula C16H20N6O3S B13370110 Tert-butyl 5',6'-dihydro-6'-oxospiro(piperidine-4,4'-tetraazolo[1,5-a]thieno[2,3-f][1,4]diazepine)-1-carboxylate CAS No. 954238-62-1](/img/structure/B13370110.png)
Tert-butyl 5',6'-dihydro-6'-oxospiro(piperidine-4,4'-tetraazolo[1,5-a]thieno[2,3-f][1,4]diazepine)-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5’,6’-dihydro-6’-oxospiro(piperidine-4,4’-tetraazolo[1,5-a]thieno[2,3-f][1,4]diazepine)-1-carboxylate is a complex organic compound with a unique spiro structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple heterocyclic rings and functional groups makes it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 5’,6’-dihydro-6’-oxospiro(piperidine-4,4’-tetraazolo[1,5-a]thieno[2,3-f][1,4]diazepine)-1-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the core spiro structure, followed by the introduction of the tert-butyl and carboxylate groups. Common reagents used in the synthesis include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The goal is to achieve a scalable and economically viable process for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5’,6’-dihydro-6’-oxospiro(piperidine-4,4’-tetraazolo[1,5-a]thieno[2,3-f][1,4]diazepine)-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of products.
Scientific Research Applications
Tert-butyl 5’,6’-dihydro-6’-oxospiro(piperidine-4,4’-tetraazolo[1,5-a]thieno[2,3-f][1,4]diazepine)-1-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions, receptor binding, and other biochemical processes.
Medicine: Potential medicinal applications include the development of new drugs targeting specific pathways or receptors. The compound’s structure may allow for the design of molecules with improved efficacy and selectivity.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of Tert-butyl 5’,6’-dihydro-6’-oxospiro(piperidine-4,4’-tetraazolo[1,5-a]thieno[2,3-f][1,4]diazepine)-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and target, but it generally involves the modulation of biochemical processes at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 5-methyl-6-oxo-5,6-dihydro-4h-imidazo(1,5-a)thieno(2,3-f)(1,4)diazepine-3-carboxylate
- Tert-butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate
Uniqueness
Tert-butyl 5’,6’-dihydro-6’-oxospiro(piperidine-4,4’-tetraazolo[1,5-a]thieno[2,3-f][1,4]diazepine)-1-carboxylate is unique due to its spiro structure, which imparts specific chemical and physical properties. This structure allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
954238-62-1 |
|---|---|
Molecular Formula |
C16H20N6O3S |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
tert-butyl 7-oxospiro[5-thia-1,8,11,12,13-pentazatricyclo[8.3.0.02,6]trideca-2(6),3,10,12-tetraene-9,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C16H20N6O3S/c1-15(2,3)25-14(24)21-7-5-16(6-8-21)13-18-19-20-22(13)10-4-9-26-11(10)12(23)17-16/h4,9H,5-8H2,1-3H3,(H,17,23) |
InChI Key |
PQFMELWZJAEGQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=NN=NN3C4=C(C(=O)N2)SC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-N,N-dimethylamine](/img/structure/B13370029.png)
![N,N-dimethyl-4-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B13370036.png)
![2-[1-Hydroxy-3-oxo-3-phenyl-2-(phenylhydrazono)propyl]acrylonitrile](/img/structure/B13370038.png)

![Ethyl 3-{[(4-methoxyphenyl)acetyl]amino}-4-methylbenzoate](/img/structure/B13370048.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13370061.png)
![4-[3-(2-chloro-1-ethyl-1H-indol-3-yl)-3-oxo-1-propenyl]benzonitrile](/img/structure/B13370062.png)



![N-[2-(1H-imidazol-1-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B13370092.png)


![6-(1-Adamantyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370114.png)
